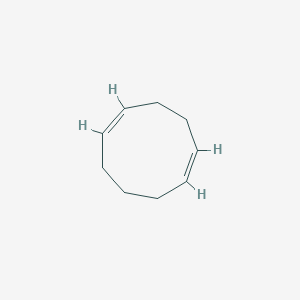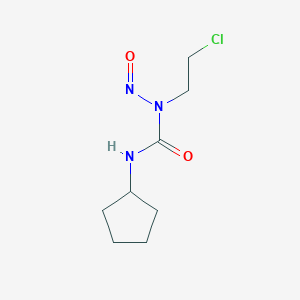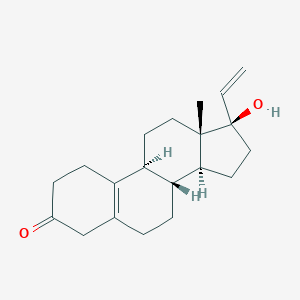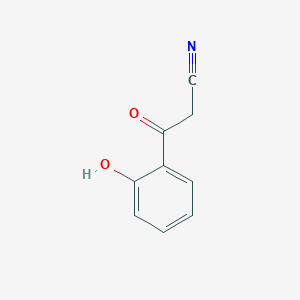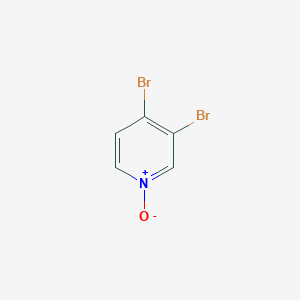
3,4-Dibromopyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromopyridine 1-oxide (DBPO) is a chemical compound that has been used in various scientific research applications. It is a halogenated pyridine derivative that has gained attention due to its unique properties and potential applications in different fields of study.
Applications De Recherche Scientifique
3,4-Dibromopyridine 1-oxide has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for studying biological systems. It has been used to synthesize various organic compounds, including pyridine derivatives, and has been used as a catalyst in the oxidation of alcohols and ketones. 3,4-Dibromopyridine 1-oxide has also been used as a probe for studying the binding of ligands to proteins and DNA.
Mécanisme D'action
The mechanism of action of 3,4-Dibromopyridine 1-oxide is not fully understood, but it is believed to act as an oxidizing agent. It can react with various functional groups, including alcohols, ketones, and thiols, to produce the corresponding oxidized products. In biological systems, 3,4-Dibromopyridine 1-oxide has been shown to react with DNA and proteins, leading to oxidative damage.
Effets Biochimiques Et Physiologiques
3,4-Dibromopyridine 1-oxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,4-Dibromopyridine 1-oxide can induce oxidative damage to DNA and proteins, leading to cell death. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 3,4-Dibromopyridine 1-oxide can induce liver toxicity and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dibromopyridine 1-oxide has several advantages for lab experiments, including its ease of synthesis and its ability to act as both a reagent and a catalyst. However, it also has some limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for research on 3,4-Dibromopyridine 1-oxide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as a probe for studying biological systems. 3,4-Dibromopyridine 1-oxide could be used to study the binding of ligands to proteins and DNA, as well as the mechanisms of oxidative damage. Finally, further studies are needed to determine the mechanism of action of 3,4-Dibromopyridine 1-oxide and its potential applications in organic synthesis and catalysis.
Conclusion
In conclusion, 3,4-Dibromopyridine 1-oxide is a halogenated pyridine derivative that has gained attention due to its unique properties and potential applications in various fields of study. Its synthesis method is relatively simple, and it has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for studying biological systems. 3,4-Dibromopyridine 1-oxide has several advantages for lab experiments, but it also has some limitations. Further research is needed to determine its potential applications in anticancer therapy, as a probe for studying biological systems, and in organic synthesis and catalysis.
Méthodes De Synthèse
3,4-Dibromopyridine 1-oxide can be synthesized by reacting 3,4-dibromopyridine with hydrogen peroxide in the presence of a catalyst. The reaction occurs at room temperature and produces 3,4-Dibromopyridine 1-oxide as the main product. The purity of the product can be increased by recrystallization from a suitable solvent. The synthesis of 3,4-Dibromopyridine 1-oxide is relatively simple and can be done on a large scale.
Propriétés
Numéro CAS |
13535-02-9 |
|---|---|
Nom du produit |
3,4-Dibromopyridine 1-oxide |
Formule moléculaire |
C5H3Br2NO |
Poids moléculaire |
252.89 g/mol |
Nom IUPAC |
3,4-dibromo-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-2-8(9)3-5(4)7/h1-3H |
Clé InChI |
FIBNBZXWIOAHKT-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC(=C1Br)Br)[O-] |
SMILES canonique |
C1=C[N+](=CC(=C1Br)Br)[O-] |
Synonymes |
3,4-Dibromopyridine 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
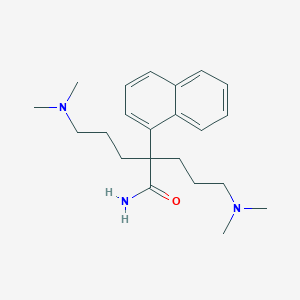
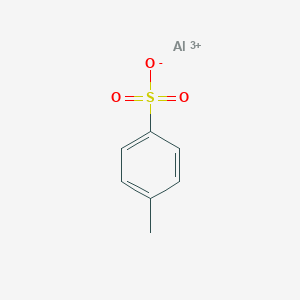

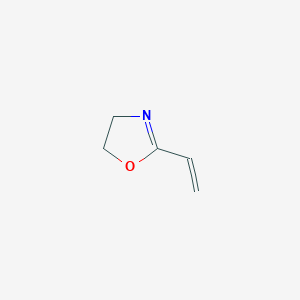
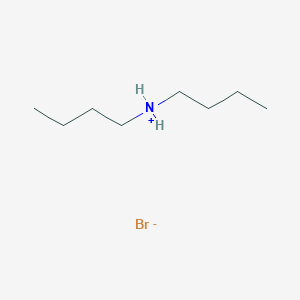
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)

